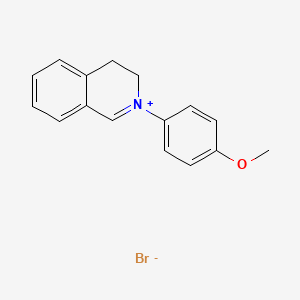
2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is an organic compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a methoxyphenyl group attached to the isoquinolinium core, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the reaction of 4-methoxyphenylmagnesium bromide with isoquinoline. The reaction is carried out in an anhydrous solvent such as diethyl ether under inert conditions to prevent moisture from interfering with the Grignard reagent . The reaction mixture is then treated with a suitable brominating agent to yield the desired isoquinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert the isoquinolinium salt to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolinium derivatives, dihydroisoquinolines, and various substituted isoquinolinium salts.
科学的研究の応用
2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Methoxyphenyl)-isoquinoline
- 2-(4-Methoxyphenyl)-3,4-dihydroisoquinoline
Uniqueness
2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its isoquinolinium core, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
55662-90-3 |
|---|---|
分子式 |
C16H16BrNO |
分子量 |
318.21 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H16NO.BrH/c1-18-16-8-6-15(7-9-16)17-11-10-13-4-2-3-5-14(13)12-17;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
InChIキー |
APBSWIOXIYKXBQ-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3CC2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















